2,6-Dimethoxy-N-[3-(1-methylcyclohexyl)-1,2-oxazol-5-yl]benzamide
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Overview
Description
2,6-Dimethoxy-N-(3-(1-methylcyclohexyl)isoxazol-5-yl)benzamide is a chemical compound known for its potential applications in various scientific fields. It is characterized by the presence of a benzamide group substituted with two methoxy groups at positions 2 and 6, and an isoxazole ring attached to a cyclohexyl group. This compound has garnered interest due to its unique structural features and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dimethoxy-N-(3-(1-methylcyclohexyl)isoxazol-5-yl)benzamide typically involves the following steps:
Formation of the Benzamide Core: Benzoic acid is first converted to its methyl ester by refluxing with methanol and a catalytic amount of sulfuric acid. The resulting methyl benzoate is then reacted with 2,6-dimethoxyaniline to form the benzamide core.
Isoxazole Ring Formation: The benzamide core is then subjected to a cyclization reaction with hydroxylamine hydrochloride and sodium acetate to form the isoxazole ring.
Introduction of the Cyclohexyl Group: Finally, the isoxazole ring is functionalized with a 1-methylcyclohexyl group through a Friedel-Crafts alkylation reaction using aluminum chloride as a catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethoxy-N-(3-(1-methylcyclohexyl)isoxazol-5-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The benzamide group can be reduced to form the corresponding amine.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide can be used for substitution reactions.
Major Products
Oxidation: Products include 2,6-dimethoxybenzaldehyde or 2,6-dimethoxybenzoic acid.
Reduction: The major product is 2,6-dimethoxy-N-(3-(1-methylcyclohexyl)isoxazol-5-yl)aniline.
Substitution: Products vary depending on the nucleophile used but can include derivatives with different functional groups replacing the methoxy groups.
Scientific Research Applications
2,6-Dimethoxy-N-(3-(1-methylcyclohexyl)isoxazol-5-yl)benzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound for drug development.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2,6-dimethoxy-N-(3-(1-methylcyclohexyl)isoxazol-5-yl)benzamide involves its interaction with specific molecular targets. In the context of chitin synthesis inhibition, the compound binds to and inhibits the activity of chitin synthase enzymes, preventing the formation of chitin in insect exoskeletons . This disruption of chitin synthesis leads to the death of the insect, making it an effective insecticide.
Comparison with Similar Compounds
Similar Compounds
Diflubenzuron: A benzoylphenylurea insecticide that also inhibits chitin synthesis.
Triflumuron: Another benzoylphenylurea insecticide with a similar mode of action.
Perfluron: A related compound with structural similarities and insecticidal properties.
Uniqueness
2,6-Dimethoxy-N-(3-(1-methylcyclohexyl)isoxazol-5-yl)benzamide is unique due to its specific substitution pattern and the presence of the isoxazole ring
Biological Activity
The compound 2,6-Dimethoxy-N-[3-(1-methylcyclohexyl)-1,2-oxazol-5-yl]benzamide is a synthetic derivative that has garnered attention for its potential biological activities. This article reviews its biological activity, focusing on antitumor and antimicrobial properties, as well as its mechanisms of action based on recent research findings.
Chemical Structure and Properties
The structural formula of this compound can be represented as follows:
This compound features a benzamide core substituted with methoxy groups and an oxazole ring, which is crucial for its biological activity.
Antitumor Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant antitumor properties. For instance, compounds with structural similarities have shown promising results in inhibiting the proliferation of various cancer cell lines.
Case Study: Antitumor Efficacy
A comparative study evaluated the efficacy of several oxazole derivatives against human lung cancer cell lines (A549, HCC827, and NCI-H358). The results indicated that compounds with similar structural motifs to this compound displayed IC50 values ranging from 2.12 μM to 6.75 μM in 2D assays. Notably:
Compound | Cell Line | IC50 (μM) |
---|---|---|
Compound A | A549 | 2.12 ± 0.21 |
Compound B | HCC827 | 5.13 ± 0.97 |
Compound C | NCI-H358 | 4.01 ± 0.95 |
These findings suggest that the presence of the oxazole moiety enhances cytotoxicity against lung cancer cells while maintaining a lower toxicity profile against normal fibroblast cells (MRC-5) .
Antimicrobial Activity
In addition to its antitumor potential, there is evidence suggesting antimicrobial properties in related compounds. The mechanism of action is believed to involve interference with bacterial cell wall synthesis and inhibition of key metabolic pathways.
Research Findings
A study focusing on the antimicrobial activity of oxazole derivatives reported that certain compounds exhibited significant antibacterial effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined for several derivatives:
Compound | Bacterial Strain | MIC (μg/mL) |
---|---|---|
Compound X | Staphylococcus aureus | 8 |
Compound Y | Escherichia coli | 16 |
These results indicate that modifications in the side chains of oxazole derivatives can significantly enhance their antimicrobial efficacy .
The proposed mechanisms by which this compound exerts its biological activities include:
- DNA Intercalation : Similar compounds have been shown to intercalate into DNA, disrupting replication and transcription processes.
- Enzyme Inhibition : The inhibition of specific kinases and enzymes involved in tumor growth has been observed.
- Oxidative Stress Induction : Some studies suggest that these compounds may induce oxidative stress in cancer cells, leading to apoptosis.
Properties
CAS No. |
82558-66-5 |
---|---|
Molecular Formula |
C19H24N2O4 |
Molecular Weight |
344.4 g/mol |
IUPAC Name |
2,6-dimethoxy-N-[3-(1-methylcyclohexyl)-1,2-oxazol-5-yl]benzamide |
InChI |
InChI=1S/C19H24N2O4/c1-19(10-5-4-6-11-19)15-12-16(25-21-15)20-18(22)17-13(23-2)8-7-9-14(17)24-3/h7-9,12H,4-6,10-11H2,1-3H3,(H,20,22) |
InChI Key |
QDWFOWXCNOQUJG-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCCC1)C2=NOC(=C2)NC(=O)C3=C(C=CC=C3OC)OC |
Origin of Product |
United States |
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